N-(3-acetamidophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
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Overview
Description
N-(3-acetamidophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and an acetamidophenyl group, which contributes to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetamidophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: This can be achieved through a cyclization reaction involving a suitable thiophene precursor.
Introduction of the Acetamidophenyl Group: This step often involves a coupling reaction, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of the acetamidophenyl group is reacted with the benzothiophene core under palladium catalysis.
Final Functionalization: The carboxamide group is introduced through an amide formation reaction, typically using an acid chloride or anhydride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetamidophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzothiophene core can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the acetamidophenyl moiety can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-(3-acetamidophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-(3-acetamidophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The benzothiophene core may play a role in modulating the activity of these targets, while the acetamidophenyl group could enhance binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-Acetamidophenol: Shares the acetamidophenyl group but lacks the benzothiophene core.
Acetaminophen: A well-known analgesic and antipyretic that also contains an acetamidophenyl group.
Uniqueness
N-(3-acetamidophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is unique due to the combination of its benzothiophene core and acetamidophenyl group. This structural arrangement imparts distinct chemical and biological properties that are not observed in simpler analogs.
Properties
IUPAC Name |
N-(3-acetamidophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-11(20)18-13-6-4-7-14(10-13)19-17(21)16-9-12-5-2-3-8-15(12)22-16/h4,6-7,9-10H,2-3,5,8H2,1H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRZMDMQIKIGJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC3=C(S2)CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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